5,5-Dibromo-8,8-biquinoline

Organic electronics Crystal engineering Conjugated materials

5,5‑Dibromo‑8,8‑biquinoline (CAS 1148152‑49‑1) is a dibrominated heteroaromatic building block consisting of two quinoline units linked at the 8,8′ positions, with bromine atoms specifically at the 5,5′ sites. As a member of the biquinoline family, it serves as a precursor for cross‑coupling reactions (e.g., Suzuki) that generate extended π‑conjugated scaffolds for organic electronics.

Molecular Formula C18H12Br2N2
Molecular Weight 416.1 g/mol
Cat. No. B12635062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dibromo-8,8-biquinoline
Molecular FormulaC18H12Br2N2
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESC1C=C(C2=C(C1(Br)Br)C=CC=N2)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H12Br2N2/c19-18(20)9-8-14(17-15(18)7-3-11-22-17)13-6-1-4-12-5-2-10-21-16(12)13/h1-8,10-11H,9H2
InChIKeyKTDJXBUFJWPKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5‑Dibromo‑8,8‑biquinoline – A Defined Regioisomer for Conjugated Material Design


5,5‑Dibromo‑8,8‑biquinoline (CAS 1148152‑49‑1) is a dibrominated heteroaromatic building block consisting of two quinoline units linked at the 8,8′ positions, with bromine atoms specifically at the 5,5′ sites [1]. As a member of the biquinoline family, it serves as a precursor for cross‑coupling reactions (e.g., Suzuki) that generate extended π‑conjugated scaffolds for organic electronics [1][2]. Its rigid, electron‑deficient backbone and sterically distinct bromine substitution pattern differentiate it from other biquinoline isomers and monoquinoline analogs. The compound is commercially available in gram‑to‑ton quantities, typically with an assay of ≥98 % (HPLC) .

Why 5,5‑Dibromo‑8,8‑biquinoline Cannot Be Replaced by Other Biquinoline Isomers


In the biquinoline family, the position of bromine substituents determines the regiochemistry of subsequent cross‑coupling steps and the electronic properties of the resulting conjugated products [1]. Simply swapping 5,5′‑dibromo‑8,8′‑biquinoline for a different regioisomer (e.g., the 8,5′‑dibromo‑5,8′‑biquinoline) changes the attachment vectors of the polymer chain or the chromophore, leading to altered π‑conjugation and, frequently, less favourable orbital alignment [2]. The quantitative comparisons in Section 3 demonstrate that even small variations in bromine placement translate into measurable differences in HOMO energy, solid‑state packing, and Suzuki coupling outcomes.

Product‑Specific Quantitative Evidence for 5,5‑Dibromo‑8,8‑biquinoline


Regioisomeric Bromination Pattern Directs X‑Ray‑Resolved Packing Architecture

The 5,5′‑dibromo‑8,8′‑biquinoline scaffold (compound 2) gives access to a fluorene‑coupled product (compound 4) whose single‑crystal X‑ray structure reveals a packing motif that is inaccessible from the 8,5′‑dibromo‑5,8′‑biquinoline isomer (compound 1) [1]. The divergent attachment points of the two bromine atoms in the 5,5′ isomer enforce a different molecular shape and intermolecular arrangement in the solid state, which has direct consequences for charge‑transport properties in thin‑film devices [1].

Organic electronics Crystal engineering Conjugated materials

Suzuki Coupling Reactivity Yields Isomer‑Specific Conjugated Product

Both the 5,5′‑dibromo‑8,8′‑biquinoline (compound 2) and its 8,5′‑dibromo‑5,8′‑biquinoline isomer (compound 1) undergo facile Suzuki coupling; however, the fluorene‑coupled product obtained from compound 2 is isomer‑specific and has been independently crystallised (compound 4) [1]. This demonstrates that the 5,5′ substitution pattern is compatible with efficient palladium‑catalysed coupling, enabling the construction of precisely defined conjugated architectures that differ from those accessible via the 8,5′ isomer [1].

Cross‑coupling Conjugated polymers Material chemistry

Enabling Wide‑Range HOMO Tuning in Donor–Acceptor Polymers (~0.8 eV)

Donor–acceptor polymers constructed with biquinoline‑based acceptor units (such as those derived from 5,5′‑dibromo‑8,8′‑biquinoline) allow tuning of the HOMO energy level over a remarkably wide window of ~0.8 eV, whereas analogous quinoline‑based polymers exhibit a narrower tuning range [1]. This enhanced tunability arises from the more electron‑deficient character and rigidly extended conjugation of the biquinoline core, which can be further modulated by the choice of donor comonomer, providing a quantifiable advantage for band‑gap engineering in organic semiconductors [1].

Polymer semiconductors HOMO energy tuning Donor–acceptor copolymers

Commercial Purity and Batch Consistency: 5,5‑Dibromo‑8,8‑biquinoline vs. Mono‑Bromo Quinoline Building Blocks

Multiple independent vendors list 5,5‑dibromo‑8,8‑biquinoline with an HPLC assay of ≥98.0 % (frequently specified as NLT 98 %) [1]. In contrast, commonly used mono‑bromo quinoline building blocks such as 5,8‑dibromoquinoline are typically supplied at a lower minimum purity of 95 % . The higher standardised purity of 5,5‑dibromo‑8,8‑biquinoline reduces the burden of pre‑synthetic purification and improves the reproducibility of Pd‑catalysed cross‑coupling reactions, where halide impurities can poison the catalyst.

Chemical procurement Quality control Synthetic reliability

Proven Application Scenarios for 5,5‑Dibromo‑8,8‑biquinoline


Synthesis of Isomerically Pure Conjugated Polymers for OLED Transport Layers

The regioisomeric purity of 5,5‑dibromo‑8,8‑biquinoline makes it the monomer of choice for constructing well‑defined donor–acceptor copolymers. As demonstrated by Tomar et al. (2016), biquinoline‑based polymers enable HOMO level tuning across ~0.8 eV, and the specific 5,5′‑connected isomer ensures a linear conjugation pathway that is optimal for electron‑transport applications in OLEDs [1].

Template for X‑Ray‑Resolved Structure‑Property Relationships

Because the fluorene‑coupled derivative of 5,5‑dibromo‑8,8‑biquinoline has been crystallographically characterised, this compound serves as a structurally resolved platform for developing predictive models of solid‑state packing and intermolecular charge transfer. Researchers can leverage this atomic‑level understanding to design new materials with tailored π‑stacking and mobility properties [2].

Reliable Suzuki Coupling Building Block for High‑Throughput Library Synthesis

The compound’s documented compatibility with standard Suzuki coupling conditions and its high commercial purity (≥98 %) make it a dependable monomer for automated parallel synthesis workflows, where reproducibility and minimal pre‑reaction purification are essential [1].

Benchmark Comparator for Evaluating New Biquinoline‑Based Ligands

Owing to its well‑defined structure and previous crystallographic characterisation, 5,5‑dibromo‑8,8‑biquinoline can serve as a reference scaffold when screening novel bidentate N‑heterocyclic ligands for transition‑metal catalysis, especially in reactions that are sensitive to ligand geometry and electronic effects [2].

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